molecular formula C18H25FN2O4 B13493234 4-Benzyl 1-(tert-butyl) 2-(fluoromethyl)piperazine-1,4-dicarboxylate

4-Benzyl 1-(tert-butyl) 2-(fluoromethyl)piperazine-1,4-dicarboxylate

Cat. No.: B13493234
M. Wt: 352.4 g/mol
InChI Key: CVWAGPKEYFGLMB-UHFFFAOYSA-N
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Description

4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a fluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and the piperazine intermediate.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.

Industrial Production Methods

Industrial production of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoromethyl group.

Scientific Research Applications

4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:

    4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

    1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a hydroxymethyl group and different substitution pattern.

    4-benzyl 1-tert-butyl 2-(methyl)piperazine-1,4-dicarboxylate: Similar structure but with a methyl group instead of a fluoromethyl group.

The uniqueness of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H25FN2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-10-9-20(12-15(21)11-19)16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

CVWAGPKEYFGLMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CF)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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